N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide

Chiral resolution Enantiomeric purity Stereospecific synthesis

N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide (CAS 820231-63-8) is a synthetic, chiral diacetamide derivative featuring a 1,2-bis(4-methoxyphenyl)ethane backbone with C2-symmetric (1R,2R) stereochemistry. Its molecular formula is C20H24N2O4 (MW 356.4 g/mol), bearing two acetamide groups that differentiate it from the free diamine and other stereoisomers.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
CAS No. 820231-63-8
Cat. No. B12531654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide
CAS820231-63-8
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=O)C
InChIInChI=1S/C20H24N2O4/c1-13(23)21-19(15-5-9-17(25-3)10-6-15)20(22-14(2)24)16-7-11-18(26-4)12-8-16/h5-12,19-20H,1-4H3,(H,21,23)(H,22,24)/t19-,20-/m1/s1
InChIKeyJHQFMULRBNDNOJ-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide (CAS 820231-63-8): Chiral Diamide Procurement Guide


N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide (CAS 820231-63-8) is a synthetic, chiral diacetamide derivative featuring a 1,2-bis(4-methoxyphenyl)ethane backbone with C2-symmetric (1R,2R) stereochemistry [1]. Its molecular formula is C20H24N2O4 (MW 356.4 g/mol), bearing two acetamide groups that differentiate it from the free diamine and other stereoisomers [1]. The compound is catalogued by multiple chemical suppliers for research use, though its primary literature is limited.

Why Generic Substitution of N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide Is Not Advisable


The (1R,2R) configuration of this diacetamide imparts specific stereochemical properties that cannot be replicated by the (1S,2S) enantiomer (CAS 820231-54-7) or the meso/racemic forms [1]. In closely related 1,2-diarylethylenediamine systems, stereochemistry critically influences chiral recognition, binding affinity, and derivatization efficiency [2]. Substituting to another stereoisomer or the unprotected diamine would alter hydrogen-bonding capacity, conformational preference, and biological target interactions, potentially invalidating a study's chiral resolution or biological assay results.

Quantitative Differentiation Evidence for N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide (820231-63-8)


Stereochemical Identity vs. (1S,2S) Enantiomer (CAS 820231-54-7)

The target compound is the (1R,2R) enantiomer, as confirmed by its defined atom stereocenter count of 2 (both R,R) and InChIKey JHQFMULRBNDNOJ-WOJBJXKFSA-N [1]. The (1S,2S) enantiomer (CAS 820231-54-7) possesses the opposite chiral configuration, which in diamine-based derivatization reagents is known to produce reversed elution order and different fluorescence responses for chiral analytes [2].

Chiral resolution Enantiomeric purity Stereospecific synthesis

Hydrogen-Bond Donor/Acceptor Profile vs. Free Diamine Analogs

The target compound has 2 hydrogen bond donors (acetamide N–H) and 4 hydrogen bond acceptors (acetamide C=O and methoxy O), with a topological polar surface area (TPSA) of 76.7 Ų [1]. In contrast, the free diamine (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine has 4 H-bond donors (two –NH2) and 2 acceptors, leading to a fundamentally different solubility and permeability profile.

Physicochemical properties Drug-likeness Solubility

Computational LogP vs. Structurally Similar Diastereomers

The computed XLogP3-AA value for the target compound is 1.9 [1]. While no direct experimental logP comparison for the meso or (1S,2S) diacetamide is publicly available, the (1R,2R) configuration may exhibit subtle differences in solution conformation and thus chromatographic retention relative to diastereomers, as observed in related 1,2-diarylethylenediamine systems [2].

Lipophilicity ADME prediction Chromatographic retention

Recommended Application Scenarios for N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide (820231-63-8)


Chiral Derivatization Agent for HPLC Resolution of Catecholamines

Based on class-level evidence, 1,2-diarylethylenediamine derivatives serve as sensitive pre-column fluorescence derivatization reagents for catecholamines [2]. The (1R,2R)-diacetamide may offer improved stability or altered selectivity relative to the free diamine, warranting its procurement for method development where diamine volatility or reactivity is problematic.

Chiral Building Block for Asymmetric Catalyst Synthesis

C2-symmetric 1,2-diarylethylenediamines are privileged scaffolds in asymmetric catalysis. The diacetamide-protected form (820231-63-8) can be used as a masked diamine precursor, allowing selective deprotection after additional synthetic transformations [1]. This avoids the handling issues associated with free diamines.

Physicochemical Reference Standard in Drug Discovery

With defined computed properties (MW 356.4, XLogP3 1.9, TPSA 76.7 Ų, 2 HBD, 4 HBA) [1], this compound can serve as a reference standard for calibrating computational models or chromatographic systems in medicinal chemistry projects involving chiral diamide scaffolds.

Stereochemical Probe in Biological Target Engagement Studies

The (1R,2R) configuration provides a defined chiral environment; any biological activity observed (e.g., enzyme inhibition, receptor binding) can be directly compared with the (1S,2S) enantiomer to establish stereospecificity, a requirement for target validation studies [2].

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